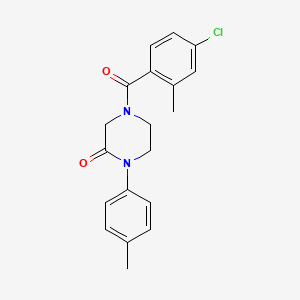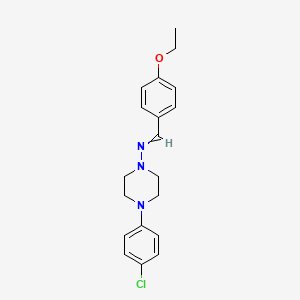
4-(4-chloro-2-methylbenzoyl)-1-(4-methylphenyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives, such as "4-(4-chloro-2-methylbenzoyl)-1-(4-methylphenyl)-2-piperazinone," often involves nucleophilic substitution reactions, where piperazine acts as a nucleophile reacting with various electrophiles to introduce different substituents. These synthesis methods are crucial for the development of compounds with potential biological and pharmacological applications (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including "4-(4-chloro-2-methylbenzoyl)-1-(4-methylphenyl)-2-piperazinone," is characterized by single crystal X-ray diffraction studies. These studies reveal the conformation, crystal system, and space group of the molecules, providing insights into the intermolecular interactions that govern the assembly of molecules in the solid state. The presence of hydrogen bonds and π-π stacking interactions are commonly observed, contributing to the stabilization of the molecular structure (Mahesha, Sagar, Yathirajan, Furuya, Haraguchi, Akitsu, & Glidewell, 2019).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including condensation, nucleophilic substitution, and cyclization, to form complex structures with specific functional groups. These reactions are pivotal for modifying the chemical properties of the compound, such as reactivity and stability, which are essential for its potential applications in medicinal chemistry and drug design (Chinthal, Kavitha, Yathirajan, Foro, & Glidewell, 2021).
Physical Properties Analysis
The physical properties of "4-(4-chloro-2-methylbenzoyl)-1-(4-methylphenyl)-2-piperazinone," such as solubility, melting point, and crystallinity, are determined by its molecular structure. These properties are crucial for the compound's formulation and application in various fields, including pharmaceuticals. The analysis of physical properties helps in understanding the compound's behavior under different conditions and its compatibility with other substances (Yarim, Koksal, Durmaz, & Atalay, 2012).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical reagents, play a crucial role in the compound's applications. Studies on "4-(4-chloro-2-methylbenzoyl)-1-(4-methylphenyl)-2-piperazinone" focus on its potential biological activities, including antimicrobial and anticancer properties. These analyses provide valuable information for further research and development in therapeutic agents (Jallapally, Addla, Yogeeswari, Sriram, & Kantevari, 2014).
Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives in Scientific Research
Piperazine and its derivatives are prominent in medicinal chemistry for their versatility in drug design. They are found in drugs with various therapeutic uses including antipsychotic, antidepressant, anticancer, and antiviral applications. Modifications to the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules, suggesting that 4-(4-chloro-2-methylbenzoyl)-1-(4-methylphenyl)-2-piperazinone may have varied pharmacological applications depending on its specific structural modifications and interactions (Rathi et al., 2016).
Parabens and Their Environmental Impact
Parabens, including methylparaben and propylparaben, are widely used as preservatives in consumer products. Their ubiquity in surface water and sediments raises concerns about their environmental impact, particularly as emerging contaminants. They can undergo biodegradation but are always present at low concentrations in effluents, indicating continuous introduction into the environment. This highlights the importance of understanding the environmental fate and behavior of similar compounds for assessing their potential impacts (Haman et al., 2015).
Applications in Drug Design and Disease Treatment
Compounds containing piperazine rings and benzoyl groups have been explored for their therapeutic potentials, including as kinase inhibitors for treating conditions like depression, psychosis, and anxiety. The metabolism and disposition of such compounds, including the formation of reactive intermediates, are critical for understanding their pharmacological actions and potential side effects, suggesting areas of research for 4-(4-chloro-2-methylbenzoyl)-1-(4-methylphenyl)-2-piperazinone (Caccia, 2007).
Eigenschaften
IUPAC Name |
4-(4-chloro-2-methylbenzoyl)-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-3-6-16(7-4-13)22-10-9-21(12-18(22)23)19(24)17-8-5-15(20)11-14(17)2/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEQPAVEORGULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=C(C=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5541679.png)
![3-(1,3-dihydro-2H-isoindol-2-yl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]propanamide dihydrochloride](/img/structure/B5541695.png)

![(1S*,5R*)-3-[2-chloro-5-(trifluoromethyl)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541705.png)
![7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541708.png)

![N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541719.png)
![6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5541731.png)
![(3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5541735.png)
![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5541742.png)
![2-methyl-3-[(2-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541746.png)
![methyl 4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5541753.png)
